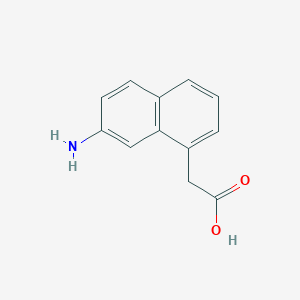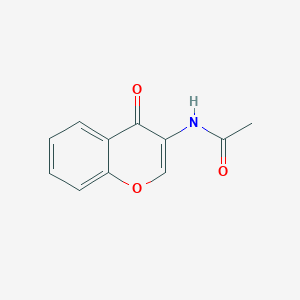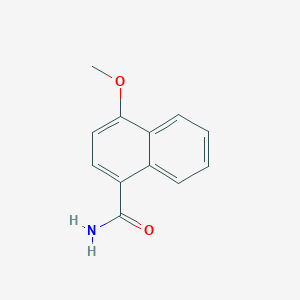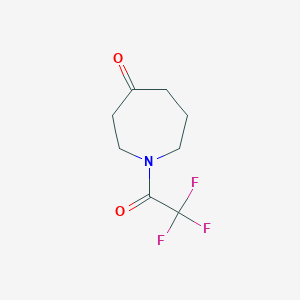
2-(2-oxopropyl)-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxopropyl)quinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-(2-Oxopropyl)quinazolin-4(1H)-one consists of a quinazolinone core with a 2-oxopropyl substituent at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxopropyl)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of anthranilic acid with acetone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone ring.
Industrial Production Methods: Industrial production of 2-(2-Oxopropyl)quinazolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: 2-(2-Oxopropyl)quinazolin-4(1H)-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions may lead to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction of 2-(2-Oxopropyl)quinazolin-4(1H)-one can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reduction process may convert the carbonyl group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxopropyl group. These reactions are often carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products:
Oxidation Products: Quinazolinone derivatives with additional functional groups
Reduction Products: Alcohol derivatives of quinazolinone
Substitution Products: Quinazolinone derivatives with substituted nucleophiles
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials and catalysts.
Biology: Researchers investigate its biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: Due to its potential therapeutic effects, 2-(2-Oxopropyl)quinazolin-4(1H)-one is explored as a lead compound for the development of new pharmaceuticals. Its derivatives are tested for efficacy against various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxopropyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
2-(2-Oxopropyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives to highlight its uniqueness:
Similar Compounds: 2-Methylquinazolin-4(1H)-one, 2-Phenylquinazolin-4(1H)-one, 2-(2-Hydroxypropyl)quinazolin-4(1H)-one
Uniqueness: The presence of the 2-oxopropyl group in 2-(2-Oxopropyl)quinazolin-4(1H)-one imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for further modification and study.
Propiedades
Número CAS |
70723-83-0 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2-(2-oxopropyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)6-10-12-9-5-3-2-4-8(9)11(15)13-10/h2-5H,6H2,1H3,(H,12,13,15) |
Clave InChI |
JOTALPXHJWDETO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=NC2=CC=CC=C2C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11896223.png)

![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)


